molecular formula C16H23N3O B7493190 N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine

N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine

Cat. No. B7493190
M. Wt: 273.37 g/mol
InChI Key: MNDSDSAQOXOCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is also known as MP-10 and has been studied extensively for its ability to modulate the activity of dopamine receptors in the brain.

Scientific Research Applications

MP-10 has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood, motivation, and reward. MP-10 has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

The mechanism of action of MP-10 involves its binding to dopamine receptors in the brain. It has been shown to act as a partial agonist at the D2 dopamine receptor and a full agonist at the D3 dopamine receptor. This results in the modulation of dopamine signaling in the brain, which is important for the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which is important for the regulation of mood, motivation, and reward. MP-10 has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using MP-10 in lab experiments is its ability to modulate dopamine signaling in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using MP-10 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MP-10. One area of research is the development of more selective dopamine receptor ligands that can target specific subtypes of dopamine receptors in the brain. Another area of research is the investigation of the potential therapeutic applications of MP-10 in the treatment of drug addiction and other psychiatric disorders. Finally, the development of new synthesis methods for MP-10 and related compounds may also be an area of future research.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 2-aminobenzoxazole with 2-methylpiperidine and 3-bromopropylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure MP-10. This synthesis method has been reported in several scientific publications and has been optimized to produce high yields of MP-10.

properties

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-13-7-4-5-11-19(13)12-6-10-17-16-18-14-8-2-3-9-15(14)20-16/h2-3,8-9,13H,4-7,10-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSDSAQOXOCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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